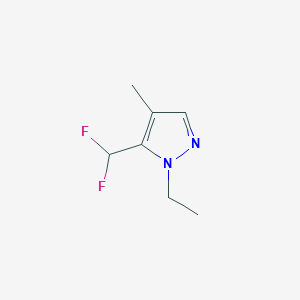

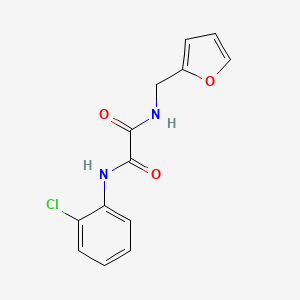

![molecular formula C13H6Cl2F3NO2 B2475008 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone CAS No. 241146-72-5](/img/structure/B2475008.png)

1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone, often referred to as DCBPTE, is a small molecule that is of interest to many researchers due to its potential applications in various scientific fields. DCBPTE is a synthetic compound that is composed of a pyrrole ring with two chlorine atoms attached to the ring, and a trifluoroethanone group attached to the pyrrole ring. This compound has been studied for its potential use in various scientific fields, including synthetic organic chemistry, drug delivery systems, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Phosphorus Compounds : A method for synthesizing phosphorus compounds using 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone has been described. This process involves a one-pot condensation with triphenylphosphine and dialkyl acetylenedicarboxylate, leading to products like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).

Characterization of Pyrrole Derivatives : New pyrrole derivatives have been synthesized and characterized using spectroscopic techniques like NMR and FT-IR, along with computational studies using density functional theory (DFT) (Louroubi et al., 2019).

Synthesis of Substituted Pyrroles : Nano copper oxide has been used as a catalyst for synthesizing highly substituted pyrroles, including derivatives of 1-(1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone (Saeidian, Abdoli, & Salimi, 2013).

Modeling of Pyrrol Derivatives : Structural and vibrational properties of pyrrol derivatives, including 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, were studied using B3LYP/6-31G* method, showing their spectral and geometrical data (Cataldo, Castillo, & Br, 2014).

Synthesis of Conducting Polymers : A series of conducting polymers based on derivatives of 1H-pyrrole have been synthesized. These polymers showed varying electrical conductivities and good thermal stability (Pandule et al., 2014).

Biological Applications

Antibacterial Agents Synthesis : Novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives have been synthesized and evaluated for antibacterial activity (Chinnayya et al., 2022).

Antifungal Econazole Analogs : Analogs of antifungal econazole with a pyrrole moiety have been synthesized from 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone, showing some antimicrobial screening results (Corelli et al., 1985).

properties

IUPAC Name |

1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F3NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDBUXASJIFNLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2474929.png)

![N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2474931.png)

![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)

![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)

![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)